molecular formula C28H42O5 B1245487 candelalide C

candelalide C

货号: B1245487
分子量: 458.6 g/mol
InChI 键: JFVQSDWMRIDOHK-RFHSWFGCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Candelalide C is a diterpenoid isolated from Sesquicillium candelabrum and has been shown to act as a blocker of the voltage-gated potassium channel Kv1.3. It has a role as a metabolite and a potassium channel blocker. It is a cyclic ether, a diterpenoid, an organic heterotricyclic compound, a tertiary alcohol, a member of 4-pyranones and a ketene acetal.

科学研究应用

Immunosuppressive Properties

Candelalide C has been investigated for its immunosuppressive properties, particularly as a blocker of the voltage-gated potassium channel Kv1.3. This channel plays a significant role in T-cell activation and proliferation, making it a target for therapies aimed at autoimmune diseases. Research indicates that this compound and its analogs exhibit selective inhibition of Kv1.3, which could lead to novel treatments for conditions like multiple sclerosis and rheumatoid arthritis .

Table 1: Summary of Immunosuppressive Activity of this compound

CompoundActivity TypeTargetReference
This compoundKv1.3 BlockerImmunosuppressant
Candelalide AKv1.3 BlockerImmunosuppressant
Candelalide BKv1.3 BlockerImmunosuppressant

Anticancer Activity

This compound has also shown promise in anticancer research. Studies have indicated that it possesses anti-colon cancer activity, making it a candidate for the development of new cancer therapies. The compound's mechanism involves the induction of apoptosis in cancer cells, which is critical for inhibiting tumor growth .

Table 2: Anticancer Properties of this compound

CompoundCancer TypeMechanism of ActionReference
This compoundColon CancerInduction of apoptosis
NF00659B1Colon CancerStereoselective synthesis

Skin Care Formulations

The cosmetic industry has begun to explore this compound for its potential benefits in skin care formulations. Its properties may enhance the stability and efficacy of topical products, especially those designed for anti-aging and skin rejuvenation. The incorporation of this compound into emulsions can improve the aesthetic appeal and therapeutic effects of these formulations .

Table 3: Potential Cosmetic Applications of this compound

Application TypeBenefitsFormulation Example
Anti-aging CreamEnhances skin elasticityEmulsion with candelalide
Moisturizing LotionImproves hydrationOil-in-water emulsion

Synthesis and Structure-Activity Relationship Studies

Recent research focused on the enantioselective total synthesis of candelalides A, B, and C has provided insights into their structure-activity relationships. The methodologies developed not only facilitate the production of these compounds but also allow for modifications that enhance their biological activities .

Case Study: Synthesis Methodology

  • Objective : To synthesize candelalides A, B, and C.
  • Method : Utilized a convergent synthetic strategy involving key steps such as [2,3]-Wittig rearrangement and internal nucleophilic ring closure.
  • Outcome : Established the absolute configuration and confirmed biological activity against Kv1.3 channels.

化学反应分析

Key Synthetic Strategies for Candelalide C

The total synthesis of this compound employs a convergent route that unites a trans-decalin (AB ring) and a γ-pyrone moiety through strategic bond formation (C16–C3'), followed by dihydropyran ring (C ring) closure . Critical steps include:

  • Stereoselective -Wittig rearrangement to establish the C9 stereogenic center and exo-methylene group at C8 in the decalin segment .

  • Coupling of the decalin and γ-pyrone units via cross-metathesis or nucleophilic addition to assemble the carbon backbone .

  • Dihydropyran ring formation through acid-catalyzed cyclization or intramolecular nucleophilic attack .

Stereochemical Control in Key Reactions

Stereoselectivity is achieved using chiral auxiliaries and substrate-controlled reactions:

Reaction StepStereochemical OutcomeReference
-Wittig rearrangementEstablishes C9 (R) configuration
Decalin-pyrone couplingRetains trans-decalin geometry
Dihydropyran cyclizationForms C ring with cis-fused stereochemistry

For example, the Wittig rearrangement of stannylmethyl ethers ensures >95% enantiomeric excess (ee) at C9, critical for biological activity .

Modular Assembly of Structural Motifs

The synthesis involves late-stage functionalization of intermediates:

  • γ-Pyrone installation : Acylation of the decalin core with a preformed γ-pyrone unit under Mitsunobu conditions .

  • Oxepane ring construction : Ring-closing metathesis (RCM) of α,β-unsaturated esters followed by DMDO epoxidation and Grignard addition .

  • Side-chain modifications : Introduction of acyl groups via esterification with (2E,4E)-hexa-2,4-dienoic acid derivatives .

Comparative Analysis of this compound vs. A/B

This compound differs from A and B in its A-ring oxidation state and side-chain substituents :

FeatureThis compoundCandelalide A/B
A-ring structureDihydropyranTetrahydropyran
C3 configurationR (confirmed via NMR analysis)R (shared)
Side-chainC6"-methyl groupVaried acyl groups

These differences arise during the nucleophilic ring closure step, where hydroxy epoxide intermediates dictate A-ring saturation .

Reaction Mechanisms and Catalysis

  • Palladium-mediated cross-couplings : Used sparingly due to sensitivity of γ-pyrone moieties .

  • Acid-catalyzed cyclizations : Employ p-TsOH or CSA to promote dihydropyran formation without epimerization .

  • Grignard additions : CH₃MgCl selectively attacks epoxide intermediates to install methyl groups with >10:1 diastereoselectivity .

Biological Relevance and Synthetic Adjustments

This compound’s immunosuppressive activity (Kv1.3 channel blockade) correlates with its C5 (S) configuration and C9 (R) stereochemistry . Synthetic efforts optimize:

  • Yield : 55–60% for RCM steps .

  • Scalability : Use of Hoveyda–Grubbs II catalyst for metathesis .

  • Stereopurity : Chiral HPLC separation ensures >98% ee for pharmacological studies .

Challenges and Unresolved Aspects

  • C6" configuration ambiguity : Remote methyl groups complicate stereochemical assignment; synthetic analogs are required for validation .

  • Oxidative sensitivity : γ-Pyrone and exo-methylene groups necessitate inert reaction conditions .

This synthesis framework, validated through NMR and X-ray crystallography , underscores this compound’s structural complexity and the iterative role of stereoselective reactions in natural product synthesis.

常见问题

Basic Research Questions

Q. What spectroscopic and computational methods are essential for determining the stereochemical configuration of candelalide C?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ROESY (Rotating Frame Overhauser Effect Spectroscopy), is critical for identifying spatial proximities of protons, enabling stereochemical assignments. For example, ROESY correlations between H-8 and H-13 in this compound helped establish its γ-pyrone diterpenoid configuration. Molecular modeling studies, such as conformational analysis using density functional theory (DFT), should complement NMR data to validate proposed structures .

Q. How can researchers ensure the purity of this compound during isolation from natural sources?

  • Methodological Answer: Combine chromatographic techniques (e.g., HPLC with UV/Vis or MS detection) with spectroscopic validation (NMR, HRMS). For novel isolates, provide full characterization data (e.g., 1H^1H, 13C^{13}C NMR, IR) in the main manuscript, while extensive chromatographic profiles and purity assays (e.g., HPLC traces) should be included in supplementary materials. Refer to established protocols for known compounds to avoid redundancy .

Q. What are the common challenges in isolating this compound from natural matrices, and how can they be mitigated?

  • Methodological Answer: Challenges include co-elution with structurally similar metabolites and instability under certain extraction conditions. Use orthogonal separation methods (e.g., normal-phase followed by reversed-phase chromatography) and stabilize extracts using inert atmospheres or low-temperature processing. Validate isolation efficacy via comparative NMR profiling against reference spectra .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer: Conduct dose-response assays under standardized conditions (e.g., cell lines, incubation times) to minimize variability. Perform meta-analyses of existing data to identify confounding factors (e.g., solvent effects, impurity interference). Use orthogonal bioassays (e.g., enzymatic vs. cell-based) to confirm mechanisms. Transparently report negative results to contextualize discrepancies .

Q. What retrosynthetic strategies are effective for the total synthesis of this compound, and how can key intermediates be validated?

  • Methodological Answer: Prioritize modular synthesis of the γ-pyrone and diterpenoid moieties via cross-coupling or cycloaddition reactions. Use protecting groups (e.g., silyl ethers) to manage stereoselectivity. Validate intermediates using 1H^1H-1H^1H COSY, HSQC, and NOE difference experiments. Compare synthetic intermediates with natural isolates via 13C^{13}C NMR chemical shift analysis .

Q. How can researchers address discrepancies in 1H^1H NMR chemical shifts for this compound reported in independent studies?

  • Methodological Answer: Replicate experimental conditions (solvent, temperature, concentration) from conflicting studies. Perform variable-temperature NMR or solvent titrations to assess conformational flexibility. Cross-validate with computational NMR chemical shift predictions (e.g., DP4+ analysis) to identify the most plausible assignments .

Q. What methodologies are recommended for elucidating the biosynthetic pathway of this compound in its native organism?

  • Methodological Answer: Combine isotope-labeled precursor feeding experiments with LC-MS/MS to trace metabolic incorporation. Use genome mining (e.g., antiSMASH) to identify candidate biosynthetic gene clusters. Heterologously express putative enzymes in model systems (e.g., E. coli or S. cerevisiae) and assay for intermediate production .

Q. Data Analysis and Reporting

Q. How should contradictory results in this compound’s cytotoxicity profiles be analyzed and reported?

  • Methodological Answer: Apply sensitivity analyses to assess the impact of variables like cell passage number or assay endpoints (e.g., IC50_{50} vs. LC50_{50}). Use multivariate statistical tools (e.g., PCA) to identify outlier datasets. Clearly delineate experimental limitations in the discussion section, emphasizing reproducibility criteria .

Q. What are best practices for documenting synthetic routes to this compound to ensure reproducibility?

  • Methodological Answer: Provide step-by-step protocols with exact reaction conditions (e.g., equivalents, catalyst loading, inert atmosphere details). Include spectral data for all novel intermediates and side products. Use standardized nomenclature for stereochemical descriptors (e.g., R/S or Cahn-Ingold-Prelog) to avoid ambiguity .

Q. Ethical and Collaborative Considerations

Q. How can researchers ethically share primary data on this compound while protecting intellectual property during collaborative projects?

  • Methodological Answer: Use data-sharing agreements to define access boundaries. Deposit raw spectral data in public repositories (e.g., Zenodo) under embargo periods. Publish synthetic procedures in open-access formats while patenting novel applications separately. Cite all contributors in line with CRediT (Contributor Roles Taxonomy) guidelines .

属性

分子式

C28H42O5

分子量

458.6 g/mol

IUPAC 名称

3-[[(3R,4aR,6aR,7R,10aR,10bS)-3-(2-hydroxypropan-2-yl)-6a,10b-dimethyl-8-methylidene-1,2,3,4a,5,6,7,9,10,10a-decahydrobenzo[f]chromen-7-yl]methyl]-2-methoxy-5,6-dimethylpyran-4-one

InChI

InChI=1S/C28H42O5/c1-16-9-10-21-27(6,13-12-23-28(21,7)14-11-22(33-23)26(4,5)30)20(16)15-19-24(29)17(2)18(3)32-25(19)31-8/h20-23,30H,1,9-15H2,2-8H3/t20-,21-,22-,23-,27-,28+/m1/s1

InChI 键

JFVQSDWMRIDOHK-RFHSWFGCSA-N

手性 SMILES

CC1=C(OC(=C(C1=O)C[C@@H]2C(=C)CC[C@@H]3[C@@]2(CC[C@@H]4[C@]3(CC[C@@H](O4)C(C)(C)O)C)C)OC)C

规范 SMILES

CC1=C(OC(=C(C1=O)CC2C(=C)CCC3C2(CCC4C3(CCC(O4)C(C)(C)O)C)C)OC)C

同义词

candelalide C

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
candelalide C
Reactant of Route 2
candelalide C
Reactant of Route 3
Reactant of Route 3
candelalide C
Reactant of Route 4
Reactant of Route 4
candelalide C
Reactant of Route 5
candelalide C
Reactant of Route 6
candelalide C

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。